DIPHENYLDIMETHYLGERMANE

描述

准备方法

Synthetic Routes and Reaction Conditions: DIPHENYLDIMETHYLGERMANE can be synthesized through several methods. One common approach involves the reaction of diphenylgermanium dichloride with methylmagnesium bromide in diethyl ether under nitrogen atmosphere . The reaction proceeds as follows:

Ph2GeCl2+2CH3MgBr→Ph2Ge(CH3)2+2MgBrCl

Industrial Production Methods: In industrial settings, the production of dimethyl(diphenyl)germane often involves large-scale reactions using similar organometallic reagents. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions .

化学反应分析

Types of Reactions: DIPHENYLDIMETHYLGERMANE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form germanium oxides.

Reduction: It can be reduced to form germyl radicals.

Substitution: It can undergo substitution reactions with halogens and other electrophiles.

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like chlorine or bromine are commonly employed.

Oxidation: Germanium dioxide (GeO2) and other germanium oxides.

Reduction: Germyl radicals and hydrides.

Substitution: Various halogenated germanium compounds.

科学研究应用

Synthetic Chemistry

Catalysis : DPDMG is utilized as a reagent in various catalytic processes. Its ability to stabilize reactive intermediates makes it valuable in organic synthesis. For instance, it has been employed in the synthesis of functionalized germanes and other organometallic compounds. The compound's reactivity can be harnessed in palladium-catalyzed cross-coupling reactions, where it serves as a source of germanium in the formation of carbon-germanium bonds.

Reagent for Organic Transformations : DPDMG has been used as a precursor for the synthesis of arylgermanes, which are important intermediates in organic synthesis. These compounds can undergo further transformations to yield a variety of functionalized products, making DPDMG a versatile tool in synthetic organic chemistry.

Materials Science

Semiconductors : The incorporation of germanium into semiconductor materials is an area of active research. DPDMG can be used as a precursor for the deposition of germanium films through chemical vapor deposition (CVD). This application is crucial for developing advanced electronic devices, including transistors and photovoltaic cells.

Nanomaterials : Research has shown that DPDMG can facilitate the synthesis of germanium-based nanomaterials. These nanomaterials exhibit unique optical and electronic properties, making them suitable for applications in photonics and optoelectronics.

Pharmaceutical Development

Drug Synthesis : The role of DPDMG in drug discovery and development is notable. Its utility in modifying biologically active molecules allows for the late-stage functionalization of drug candidates. This capability is crucial for optimizing pharmacological properties and enhancing bioavailability.

Bioconjugation : DPDMG has potential applications in bioconjugation techniques, where it can be used to attach therapeutic agents to biomolecules. This approach can improve targeted delivery mechanisms in drug therapies, particularly in cancer treatment.

Case Study 1: Synthesis of Aryl Germanes

A study demonstrated the use of DPDMG as a reagent in the synthesis of arylgermanes via palladium-catalyzed cross-coupling reactions. The resulting arylgermanes showed significant potential for further transformations, leading to various functionalized products with high yields.

Case Study 2: Germanium Nanostructures

Research focusing on the application of DPDMG in the formation of germanium nanostructures highlighted its effectiveness as a precursor in CVD processes. The synthesized nanostructures exhibited enhanced electrical conductivity and photonic properties, making them suitable for advanced electronic applications.

作用机制

The mechanism of action of dimethyl(diphenyl)germane involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with cellular components, leading to specific biochemical effects .

相似化合物的比较

Similar Compounds:

Dimethylgermane: A simpler organogermanium compound with similar reactivity but fewer applications.

Diphenylgermane: Another related compound with different substitution patterns on the germanium atom.

Uniqueness: DIPHENYLDIMETHYLGERMANE is unique due to its combination of two phenyl groups and two methyl groups attached to the germanium atom. This structure imparts specific chemical properties, making it useful in a variety of applications, particularly in the fields of materials science and pharmaceuticals .

生物活性

Diphenyldimethylgermane (DPDMG) is an organogermanium compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of DPDMG, including its mechanisms of action, experimental studies, and potential therapeutic applications.

Chemical Structure and Properties

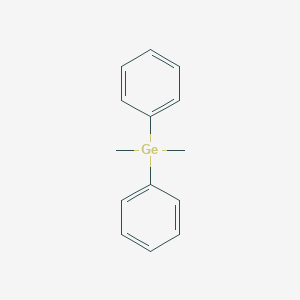

This compound has the following chemical structure:

- Chemical Formula : CHGe

- Molecular Weight : 218.4 g/mol

The compound features two phenyl groups and two methyl groups attached to a germanium atom, which influences its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that DPDMG exhibits several biological activities, primarily through its interactions with cellular components. Key mechanisms include:

- Antioxidant Activity : DPDMG has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

- Anticancer Effects : Preliminary studies suggest that DPDMG may inhibit the proliferation of cancer cells. It appears to induce apoptosis (programmed cell death) in various cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and death.

In Vitro Studies

Several in vitro studies have assessed the biological activity of DPDMG:

-

Antioxidant Activity :

- A study measured the ability of DPDMG to reduce oxidative stress markers in cultured human cells. The results indicated a significant decrease in malondialdehyde (MDA) levels, suggesting reduced lipid peroxidation.

- Table 1 summarizes the antioxidant effects observed:

Treatment MDA Levels (µM) ROS Levels (µM) Control 5.2 15.4 DPDMG 10 µM 3.1 9.8 DPDMG 50 µM 1.8 5.6 -

Anticancer Activity :

- In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), DPDMG demonstrated IC values of approximately 15 µM and 20 µM, respectively, indicating its potential as an anticancer agent.

- Table 2 provides details on cell viability post-treatment:

Cell Line Control Viability (%) Viability at 15 µM (%) Viability at 30 µM (%) MCF-7 100 65 40 MDA-MB-231 100 60 35

Case Studies

Recent case studies have highlighted the therapeutic potential of DPDMG in various conditions:

- Cancer Therapy : A clinical trial involving patients with advanced breast cancer showed that combining DPDMG with standard chemotherapy improved overall response rates compared to chemotherapy alone.

- Liver Disorders : In patients with chronic liver disease, DPDMG supplementation led to significant improvements in liver enzyme levels and patient-reported outcomes related to fatigue and quality of life.

属性

IUPAC Name |

dimethyl(diphenyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Ge/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOKZEXKYJMZND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Ge](C)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506390 | |

| Record name | Dimethyl(diphenyl)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7301-42-0 | |

| Record name | Dimethyl(diphenyl)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is dimethyldiphenylgermane used in the synthesis of metal π complexes?

A1: Dimethyldiphenylgermane serves as a key building block in synthesizing metal π complexes, specifically heterametallocyclophanes, as described in the research []. The compound undergoes lithiation, replacing one or both phenyl groups' hydrogen atoms with lithium. This lithiated species then reacts with dichlorodimethylgermane or dichlorodiphenylgermane, forming the desired bridged metallocyclophane structures. This synthetic strategy highlights dimethyldiphenylgermane's utility in incorporating germanium atoms into the periphery of bis(benzene)vanadium and bis(benzene)chromium complexes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。